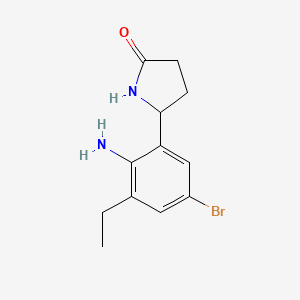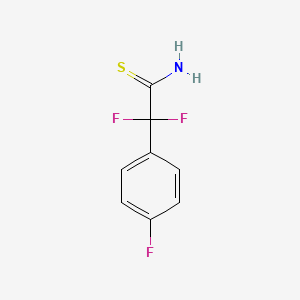
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide typically involves the reaction of 4-fluorobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide can be compared with other fluorinated ethanethioamide derivatives. Similar compounds include:
2,2-Difluoro-2-(4-chlorophenyl)ethanethioamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the presence of chlorine.
2,2-Difluoro-2-(4-bromophenyl)ethanethioamide: The presence of a bromine atom on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide: The methyl group on the phenyl ring can affect the compound’s solubility and reactivity compared to the fluorinated derivative.
The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F3NS |
|---|---|
Poids moléculaire |
205.20 g/mol |
Nom IUPAC |
2,2-difluoro-2-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
Clé InChI |
ILIUIDRRZNOILJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=S)N)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


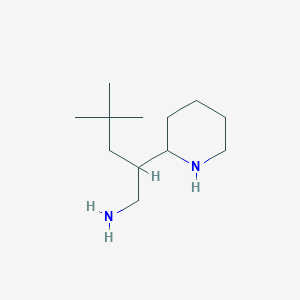
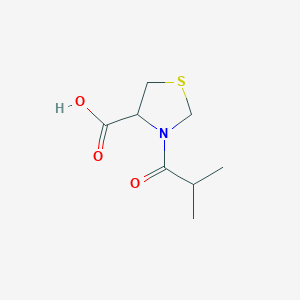
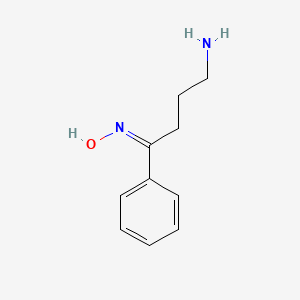
methanol](/img/structure/B13155783.png)
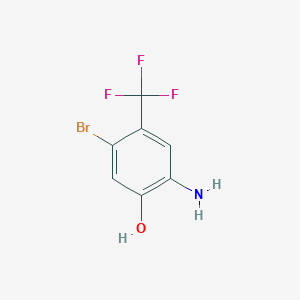
![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
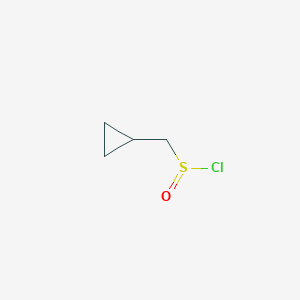
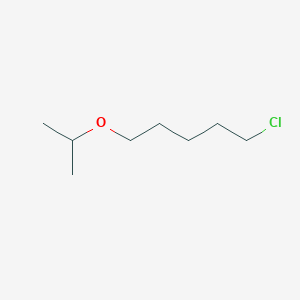
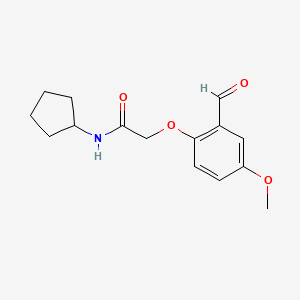

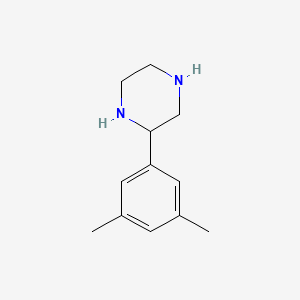
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
